Cytostatic Potency: 10-Fold Higher Concentration Required for Stable Analog DHAC
5-Azacytidine 5'-Diphosphate is a critical intracellular metabolite of 5-azacytidine, a potent cytostatic agent. Direct comparison of the parent drug 5-azacytidine with its more stable analog, 5,6-dihydro-5-azacytidine (DHAC), reveals a significant potency gap. The data demonstrates that the metabolic activation pathway culminating in 5-Azacytidine 5'-Diphosphate and subsequent DNA incorporation is essential for maximal cytostatic effect. In L1210 mouse leukemic cells, 5-azacytidine inhibits growth at concentrations that are one-tenth those required for DHAC [1].
| Evidence Dimension | Cytostatic Activity (Concentration Required for Growth Inhibition) |
|---|---|
| Target Compound Data | Effective at lower concentration (exact IC50 value not provided in source, but 10-fold difference noted) [1] |
| Comparator Or Baseline | 5,6-Dihydro-5-azacytidine (DHAC) |
| Quantified Difference | 10-fold higher concentration needed for DHAC compared to 5-azacytidine to achieve similar cytostatic effect [1] |
| Conditions | Mouse leukemic L1210 cells grown in culture [1] |
Why This Matters
This quantifies the critical role of the 5-azacytidine metabolic pathway, including 5-Azacytidine 5'-Diphosphate formation, in achieving potent cytostatic activity; the stable analog is significantly less potent, underscoring the value of the specific compound for mechanistic studies.
- [1] Voytek, P., et al. (1977). Comparative studies of the cytostatic action and metabolism of 5-azacytidine and 5,6-dihydro-5-azacytidine. Cancer Research, 37(7 Pt 1), 1956-1961. PMID: 67884 View Source
